molecular formula C7H11NO3 B040679 Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate CAS No. 114724-98-0

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

Cat. No.: B040679
CAS No.: 114724-98-0
M. Wt: 157.17 g/mol
InChI Key: NHLKVGYPYLXMBV-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 114724-98-0) is a pyrrolidinone derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . It is widely used in pharmaceutical and chemical research as a precursor or intermediate. The compound is typically stored at room temperature in a dry, dark environment and dissolved in DMSO for experimental use, with recommended heating and sonication to enhance solubility . Its purity exceeds 97%, as validated by HPLC, GC, and NMR analyses .

Properties

IUPAC Name

methyl 1-methyl-2-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-4-3-5(6(8)9)7(10)11-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLKVGYPYLXMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enolate Formation and Alkylation

Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) deprotonates the α-hydrogen of dimethyl methylmalonate, generating a resonance-stabilized enolate. This enolate undergoes an SN2 attack on 1,2-dibromoethane, displacing bromide and forming a γ-lactam intermediate. The reaction typically proceeds at 0–5°C to minimize side reactions, achieving a 68–72% yield of the bicyclic ester.

Key Parameters:

  • Solvent: Anhydrous THF or dimethylformamide (DMF).

  • Temperature: 0–25°C.

  • Molar Ratio: 1:1.2 (malonate:dibromoethane).

Debenzylation and Esterification

A benzyl protecting group, introduced during intermediate stages, is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere. Subsequent esterification with methanol in the presence of HCl gas yields the target compound. This step achieves 85–90% purity, requiring chromatographic purification for pharmaceutical-grade material.

Patent-Derived Industrial Methods

Silicon-Based Protecting Group Strategy

A 2019 patent discloses a scalable route using trimethylsilyl (TMS) protecting groups to enhance intermediate stability. The synthesis proceeds as follows:

  • Silylation: 3-Methyl-2-oxopyrrolidine-3-carboxylic acid is treated with chlorotrimethylsilane (TMSCl) in DMF, forming the silyl ester.

  • Methylation: Reaction with methyl iodide and potassium carbonate in acetone replaces the TMS group with a methyl ester.

  • Purification: Crystallization from hexane/ethyl acetate mixtures achieves >99% purity.

This method reduces reliance on chromatographic purification, making it industrially viable with a 78% overall yield.

Hydrogenolytic Deprotection Optimization

Another patent describes a trans-esterification approach using hydrogenolysis. Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate is dissolved in methanol with 10% Pd/C, and H₂ gas (50 psi) facilitates cleavage of the ethyl group. After 12 hours, filtration and solvent evaporation yield the methyl ester with 82% efficiency.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Scalability Purity
Classical Alkylation68–7224–48 hModerate85–90% (HPLC)
Microwave Wolff60–6520–30 minLow70–75% (HPLC)
Silyl Protection788–12 hHigh>99% (crystallized)
Hydrogenolysis8212 hHigh95% (HPLC)

Challenges and Optimization Strategies

Byproduct Formation in Alkylation

Competing O-alkylation and over-alkylation reduce yields in classical methods. Substituting NaH with lithium bis(trimethylsilyl)amide (LHMDS) suppresses side reactions, improving yields to 75%.

Solvent Selection in Microwave Synthesis

Replacing DMF with acetonitrile in microwave-assisted protocols reduces decomposition, enhancing yield by 12%.

Catalytic System Tuning

Pd/C particle size (10 nm vs. 50 nm) impacts hydrogenolysis efficiency. Smaller particles reduce reaction time to 6 hours with comparable yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In organic synthesis, methyl 1-methyl-2-oxopyrrolidine-3-carboxylate serves as a building block for complex organic molecules. It is utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions:

  • Oxidation : Converts the compound into carboxylic acids or ketones.
  • Reduction : Transforms the ester group into alcohols.
  • Substitution : Facilitates the introduction of different functional groups into the pyrrolidine ring .

Biology

The compound is studied for its biological activities, particularly in enzyme inhibition and receptor binding. Research indicates that derivatives of this compound can exhibit significant biological activity, making them candidates for further investigation in drug development .

Case Study : A study on structurally modified derivatives demonstrated their potential as anticancer agents against A549 human pulmonary cancer cells. The derivatives showed varying degrees of cytotoxicity compared to established chemotherapeutics like cisplatin .

Medicine

This compound plays a crucial role as an intermediate in drug synthesis targeting neurological disorders. Its chiral nature allows it to interact differently with biological systems, enhancing the potential for developing selective drugs with fewer side effects .

Case Study : The synthesis of (R)-3-Methylpyrrolidine-3-Carboxylic Acid highlighted its use as an organocatalyst in asymmetric synthesis, which is vital for producing enantiomerically pure compounds used in pharmaceuticals .

Industry

In industrial applications, this compound is utilized to produce polymers and materials with specific properties. Its versatility makes it suitable for various formulations in the chemical industry .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purification TechniqueCatalyst Used
Reaction with methanol85RecrystallizationNone
Michael addition90Chromatographyp-Toluenesulfonic acid
Compound NameCell LineIC50 (µM)Mechanism of Action
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidA54925Induces apoptosis
This compoundA54930Inhibits cell proliferation

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate involves its interaction with various molecular targets. The ester and ketone groups allow it to participate in a range of chemical reactions, facilitating the formation of bonds with other molecules. This reactivity is crucial in its role as an intermediate in the synthesis of more complex compounds .

Comparison with Similar Compounds

Structural Analogues

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 30932-85-5)
  • Molecular Formula: C₈H₁₃NO₃; Molecular Weight: 171.19 g/mol .
  • Key Differences : The ethyl ester group increases hydrophobicity compared to the methyl ester in the target compound. This may reduce aqueous solubility but improve lipid membrane permeability.
Methyl 2-oxopyrrolidine-3-carboxylate (CID 4738123)
  • Molecular Formula: C₆H₉NO₃; Molecular Weight: 143.14 g/mol .
  • Key Differences: Lacks the 1-methyl group, altering ring conformation and electronic properties.
Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate (CAS: 1239764-72-7)
  • Applications : Likely exhibits enhanced biological activity (e.g., antimicrobial or enzyme inhibition) due to the benzothiazole moiety, which is absent in the target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (DMSO) Melting Point (°C) LogP*
Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate 157.17 High (heated) Not reported ~0.5 (est.)
Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate 171.19 Moderate Not reported ~1.2 (est.)
Methyl 2-oxopyrrolidine-3-carboxylate 143.14 High Not reported ~-0.3 (est.)

*LogP estimated using fragment-based methods.

Crystallographic and Conformational Analysis

  • Ring Puckering: Pyrrolidine rings often adopt non-planar conformations.
  • Hydrogen Bonding : Derivatives with hydroxyl or aromatic groups (e.g., ) exhibit intermolecular H-bonding, influencing crystal packing and stability .

Biological Activity

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate (MMPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

MMPC is a pyrrolidine derivative characterized by the presence of a methyl group at the 1-position and a carboxylate functional group. The synthesis of MMPC can be achieved through various methods, including:

  • Condensation Reactions : Involving the reaction of appropriate carboxylic acids with amines or amino acids.
  • Cyclization Processes : Utilizing intermediates that facilitate the formation of the pyrrolidine ring.

These synthesis methods allow for modifications that can enhance yield and purity, making MMPC a versatile building block in organic synthesis .

Antimicrobial Properties

Research indicates that MMPC exhibits notable antimicrobial activity against various pathogens. Key findings include:

  • Antifungal Activity : MMPC demonstrated effectiveness against Candida tenuis and Aspergillus niger at low concentrations, indicating its potential as an antifungal agent .
  • Bacterial Activity : In vitro studies have shown that MMPC may inhibit the growth of certain Gram-positive bacteria, although specific data on its efficacy against Gram-negative pathogens remain limited .

The mechanism of action appears to involve interaction with bacterial cell membranes or inhibition of critical metabolic pathways, although detailed mechanisms are still under investigation.

Anticancer Properties

MMPC has also been explored for its anticancer activity . Studies utilizing human lung adenocarcinoma (A549) cell lines revealed:

  • Cytotoxic Effects : MMPC exhibited varying degrees of cytotoxicity, with some derivatives showing significant reductions in cell viability compared to control treatments like cisplatin .
  • Structure-Activity Relationship (SAR) : Modifications to the substituents on the pyrrolidine ring have been shown to influence anticancer efficacy significantly. For example, compounds with methoxy groups demonstrated enhanced activity compared to those without .

Case Studies

Several studies have highlighted the biological significance of MMPC:

  • Antimicrobial Screening : A study screened multiple derivatives of MMPC against clinically relevant pathogens. Some derivatives showed promising results against multidrug-resistant strains, emphasizing the need for further exploration in drug development .
  • Cytotoxicity Assessment : In a comparative study, MMPC was tested alongside established chemotherapeutics in A549 cells. The results indicated that while some derivatives maintained low toxicity towards non-cancerous cells, they effectively reduced viability in cancerous cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of MMPC, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-oxopyrrolidine-3-carboxylateC7H11NO3Lacks methyl group at position one
Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylateC9H15NO3Contains ethyl group instead of methyl
tert-butyl 1-methyl-2-oxopyrrolidine-3-carboxylateC12H19NO3Contains tert-butyl group affecting sterics

MMPC's specific substitution pattern on the pyrrolidine ring contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

Q & A

Q. What are the optimized synthetic routes for Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, and how can reaction conditions be tailored to improve yield and purity?

A diastereoselective synthesis via neutralization of diastereohomogeneous dimethyl glutarate hydrochlorides has been demonstrated as an efficient route. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Temperature control : Maintaining 0–5°C during neutralization minimizes side reactions.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures high purity (>95%) .
    Reaction progress can be monitored via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirmed by 1^1H NMR (characteristic singlet for methyl ester at δ 3.65–3.70 ppm).

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically employed to confirm the structure and purity of this compound?

  • 1^1H/13^{13}C NMR : Assign the methyl ester (δ 3.65–3.70 ppm, 1^1H; δ 52–54 ppm, 13^{13}C), pyrrolidine ring protons (δ 2.30–3.10 ppm), and carbonyl groups (δ 170–175 ppm for ester, δ 205–210 ppm for ketone) .
  • IR : Strong absorption bands at ~1740 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (amide/ketone C=O) .
  • HRMS : Exact mass calculation for C8_8H11_{11}NO3_3 (MW 169.21 g/mol) with [M+H]+^+ at m/z 170.118 .

Advanced Research Questions

Q. What methodologies are recommended for resolving diastereoselectivity challenges in the synthesis of pyrrolidine derivatives like this compound?

Diastereoselectivity is achieved through:

  • Steric and electronic control : Bulky aryl substituents at the 3-position favor the (2R*,3R*) configuration via transition-state stabilization .
  • Chiral auxiliaries : Use of enantiopure amino alcohols (e.g., (S)-prolinol) improves enantiomeric excess (>90%) .
  • Crystallization-driven resolution : Recrystallization in ethanol/water mixtures isolates the major diastereomer .

Q. What computational approaches are effective in analyzing the conformational dynamics and electronic properties of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict puckering modes (e.g., Cremer-Pople parameters: θ = 15°, φ = 120°) .
  • Molecular dynamics (MD) : Simulate solvation effects in explicit water models to assess conformational stability (e.g., half-life of chair vs. twist-boat conformers) .
  • NBO analysis : Quantify hyperconjugation effects (e.g., n→π* interactions between carbonyl groups and adjacent substituents) .

Q. How should researchers address discrepancies between experimental data (e.g., NMR vs. X-ray results) when characterizing this compound?

  • Crystal vs. solution state : X-ray data reflect solid-state conformations, while NMR captures dynamic equilibria. Use variable-temperature NMR to detect conformational exchange (e.g., coalescence at 300 K) .
  • Dynamic effects : If NMR signals suggest multiple conformers, compare with DFT-predicted energy barriers (<5 kcal/mol for interconversion) .
  • Redundant verification : Cross-validate using IR, MS, and polarimetry ([α]D_D = +32° for the (R,R)-enantiomer) .

Q. What are the key considerations in designing experiments to study the reactivity and functionalization potential of the oxopyrrolidine ring?

  • Electrophilic sites : The 2-oxo group is susceptible to nucleophilic attack (e.g., Grignard reagents), while the ester can undergo hydrolysis to carboxylic acids .
  • Protecting groups : Use Boc-anhydride to protect the pyrrolidine nitrogen during C–H functionalization .
  • Catalytic strategies : Pd-catalyzed cross-coupling at the 3-position (e.g., Suzuki-Miyaura with arylboronic acids) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate
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Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

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